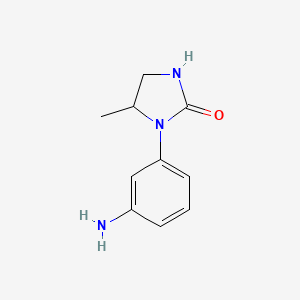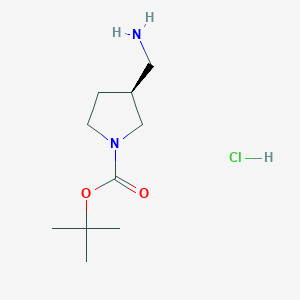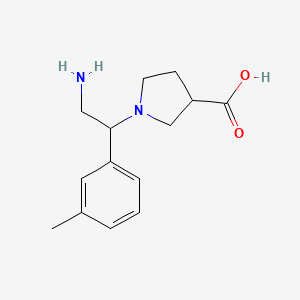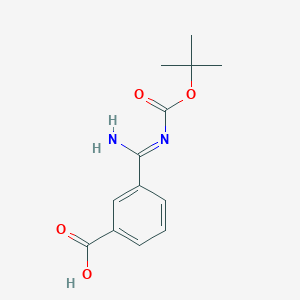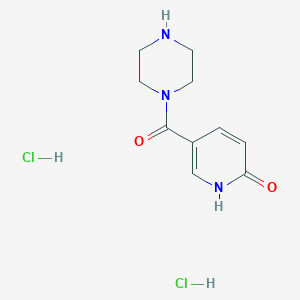
5-(Piperazine-1-carbonyl)-1,2-dihydropyridin-2-one dihydrochloride
Übersicht
Beschreibung
Piperazine is a common component in a variety of pharmaceutical and industrial compounds. It’s an organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . Piperazine derivatives have been synthesized and evaluated for their inhibitory activities toward acetylcholinesterase (AChE) .
Synthesis Analysis
Piperazine derivatives can be synthesized in medium to good yields by acylation reactions of piperazine with various agents . For example, unsaturated piperazine and homopiperazine derivatives were synthesized by acylation reactions of piperazine and homopiperazine with methacrylic anhydride and benzoyl chloride .Molecular Structure Analysis
The molecular structure of piperazine derivatives can be determined by various methods such as melting point analysis, 1 H NMR, 13 C NMR, HRMS, and FTIR .Chemical Reactions Analysis
Piperazine containing dihydrofuran compounds can be obtained from radical addition and cyclizations of unsaturated piperazine derivatives with 1,3-dicarbonyl compounds .Physical And Chemical Properties Analysis
Piperazine is freely soluble in water and ethylene glycol, but insoluble in diethyl ether . It’s a weak base with two pKb of 5.35 and 9.73 at 25 °C .Wissenschaftliche Forschungsanwendungen
Piperazine-Based Catalysts
Piperazine-based compounds have been developed as catalysts in chemical synthesis. For example, a new piperazine-based dicationic Bronsted acidic ionic salt was prepared and used as an efficient and reusable catalyst for the synthesis of pyrimidine derivatives and pyrano[2,3-d]pyrimidinone (thione) derivatives. This method offers advantages such as low catalyst usage, ease of work-up, short reaction times, excellent yields, and acceptable reusability of the catalyst (Darvishzad et al., 2019).
Antimicrobial and Anti-inflammatory Activities
Some piperazine derivatives have been synthesized and shown to possess antimicrobial activities. For example, novel triazole derivatives containing piperazine were found to exhibit good or moderate activities against various microorganisms (Bektaş et al., 2007).
Central Pharmacological Activity
Piperazine derivatives are known for their central pharmacological activity, including antipsychotic, antidepressant, and anxiolytic applications. The piperazine moiety is a common structural element in many therapeutic drugs, such as clozapine (antipsychotic), vortioxetine (antidepressant), and buspirone (anxiolytic) (Brito et al., 2018).
Synthesis of Heterocyclic Compounds
Piperazine derivatives have been used in the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals. For instance, one-pot synthesis methods have been reported for creating 1,4-disubstituted piperazine-2,5-diones, a core structure in many drugs and natural products with a wide spectrum of biological activities (Cho et al., 2004).
Wirkmechanismus
Target of Action
It is known that piperazine derivatives have important pharmacological properties . For instance, some piperazine derivatives have been found to inhibit eIF4A3, a protein involved in mRNA transport and nonsense-mediated mRNA decay .
Mode of Action
It is known that some piperazine derivatives can inhibit the function of their targets, leading to changes in cellular processes .
Biochemical Pathways
Inhibition of eif4a3 by some piperazine derivatives can affect mrna transport and nonsense-mediated mrna decay .
Pharmacokinetics
Some piperazine derivatives have been found to have improved physicochemical and admet profiles, indicating good absorption, distribution, metabolism, and excretion characteristics .
Result of Action
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(piperazine-1-carbonyl)-1H-pyridin-2-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2.2ClH/c14-9-2-1-8(7-12-9)10(15)13-5-3-11-4-6-13;;/h1-2,7,11H,3-6H2,(H,12,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNYQPHOEVQXKGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CNC(=O)C=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Piperazine-1-carbonyl)-1,2-dihydropyridin-2-one dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



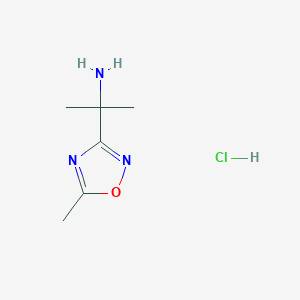
![2-amino-N-[4-(1H-pyrazol-1-yl)phenyl]acetamide hydrochloride](/img/structure/B1520731.png)
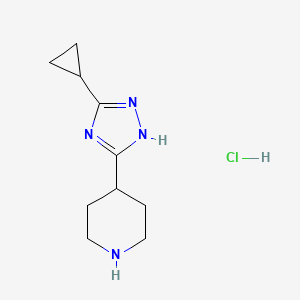
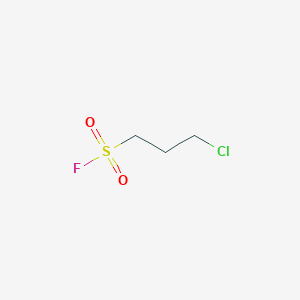
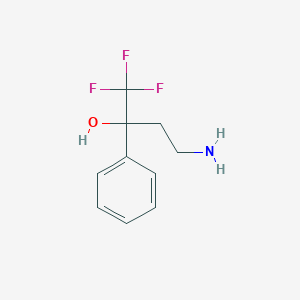
amine](/img/structure/B1520738.png)

![1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrrole-2-carboxylic acid](/img/structure/B1520745.png)
